2-(3,4-dimethoxyphenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
Description
This compound features a central acetamide scaffold with two distinct substituents:
- 3,4-Dimethoxyphenyl group: Enhances lipophilicity and may influence receptor binding through methoxy-mediated hydrogen bonding or π-π interactions.
- 1,1-Dioxidoisothiazolidinyl group: A sulfone-containing heterocycle that improves metabolic stability and solubility compared to non-oxidized sulfur analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-4-14(12-18(17)26-2)13-19(22)20-15-5-7-16(8-6-15)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDXSXZKUNGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological and Functional Insights
Receptor Targeting :
- Compounds like L748337 and SB251023 () share acetamide backbones but incorporate hydroxyl and sulfonamide groups, suggesting GPCR or ion channel modulation. The target compound’s sulfone group may mimic sulfonamide interactions in similar targets.
- Thiazol-containing analogs () exhibit hydrogen-bonding motifs (N–H⋯N) that stabilize protein-ligand interactions, whereas the target’s sulfone group may prioritize solubility over direct coordination.
Antimicrobial and Agrochemical Applications :
- Metabolic Stability: The 1,1-dioxidoisothiazolidinyl group in the target compound likely reduces oxidative metabolism compared to non-sulfonated heterocycles (e.g., thiazol in ).
Crystallographic and Conformational Analysis
- The dichlorophenyl-thiazol analog () displays a 61.8° dihedral angle between aromatic rings, which may limit binding to planar active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
